molecular formula C9H11Cl2N3O B1376612 6-amino-1H-indole-3-carboxamide dihydrochloride CAS No. 1423024-43-4

6-amino-1H-indole-3-carboxamide dihydrochloride

Cat. No.: B1376612
CAS No.: 1423024-43-4
M. Wt: 248.11 g/mol
InChI Key: YCZYERKVTWFFGW-UHFFFAOYSA-N
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Description

6-amino-1H-indole-3-carboxamide dihydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Biochemical Analysis

Biochemical Properties

6-amino-1H-indole-3-carboxamide dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to form hydrogen bonds and π-π interactions with target molecules, facilitating its binding and activity. It has been shown to inhibit specific enzymes, such as kinases and proteases, by binding to their active sites and altering their catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . These effects on cellular processes make it a valuable tool for studying cell biology and disease mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity by altering their conformation or catalytic sites . Additionally, this compound can interact with transcription factors, modulating their binding to DNA and influencing gene expression . These interactions result in changes in cellular processes and functions, highlighting the compound’s potential as a therapeutic agent and research tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its activity and effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are essential considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or systemic toxicity . These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile . Understanding the metabolic pathways of this compound is essential for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by transporters such as solute carrier (SLC) proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with targeting signals and binding proteins . This subcellular localization can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-indole-3-carboxamide dihydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction. Nitration of the indole core with nitric acid and sulfuric acid introduces a nitro group, which is then reduced to an amino group using a reducing agent like tin(II) chloride.

    Carboxamide Formation: The carboxamide group at the 3-position can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-indole-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-amino-1H-indole-3-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1H-indole-2-carboxamide
  • 6-amino-1H-indole-3-carboxylate
  • 6-amino-1H-indole-3-carboxylic acid

Uniqueness

6-amino-1H-indole-3-carboxamide dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

6-amino-1H-indole-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZYERKVTWFFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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